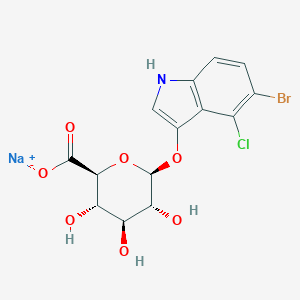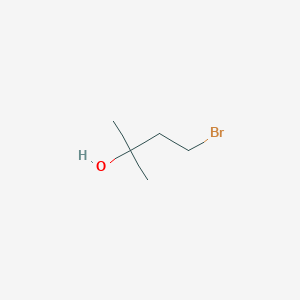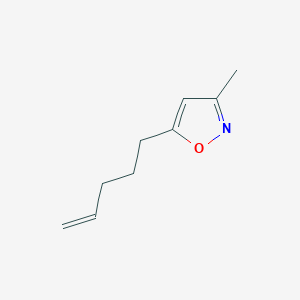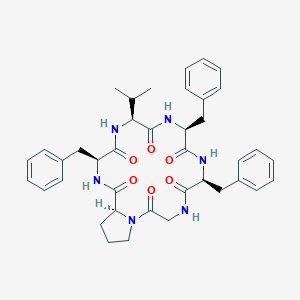
1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid
説明
1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid is a chemical compound that is part of the quinoxaline family, a class of heterocyclic aromatic organic compounds. Quinoxalines are known for their diverse applications in medicinal chemistry due to their pharmacological properties. The compound is structurally related to quinoline derivatives, which are often synthesized for their potential use in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related quinoxaline derivatives has been explored in various studies. For instance, a new series of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines, which are structurally similar to 1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetic acid, were synthesized from 1-fluoro-2-nitrobenzene and S-amino acids. This synthesis involved a twelve-step process with key steps including intramolecular Mitsunobu cyclization and a PPh(3)/I(2)/imidazole mediated 6-exo-tet cyclization, yielding 13-20% overall yields .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The presence of substituents on the quinoxaline core, such as the acetic acid moiety in 1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetic acid, can significantly influence the compound's chemical behavior and biological activity. The exact structure of this compound would likely be elucidated using spectroscopic methods such as infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including Claisen rearrangement and cyclization, as demonstrated by the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines from Baylis–Hillman derivatives. Trifluoroacetic acid has been used as an effective reagent for these reactions, indicating that similar conditions might be applicable for the synthesis or transformation of 1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the introduction of a carboxylic acid group, as seen in tetrahydro[1,4]thiazino[2,3-h]quinoline-8-carboxylic acids, can affect the compound's solubility, acidity, and potential for forming salts or esters. These properties are crucial for the compound's reactivity and its potential applications in drug design and synthesis . Similarly, the synthesis of 1,4-dihydro-2-methyl-4-oxo-3-quinolineglyoxylic acid and related compounds involves the preparation of key intermediates that exhibit unique reactivity due to their ester and acetoxy groups .
科学的研究の応用
Hexaazatriphenylene (HAT) Derivatives
Dipyrazino[2,3-f:2′,3′-h]quinoxaline, a related structure, serves as a fundamental scaffold for the development of hexaazatriphenylene (HAT) derivatives. These derivatives have found significant applications due to their excellent π–π stacking ability, making them crucial in the creation of n-type semiconductors, sensors, and liquid crystals. Their utility extends to microporous polymers for energy storage and the development of nano and microstructures, showcasing the versatility of quinoxaline derivatives in organic materials and nanoscience (Segura et al., 2015).
Quinoxaline in Pharmaceutical Research
Quinoxaline and its analogs are pivotal in pharmaceutical research due to their broad spectrum of biological activities. These compounds are investigated for their potential as antimicrobial, antifungal, and anticancer agents. The structure-activity relationship (SAR) of quinoxaline sulfonamide derivatives highlights their significance in addressing a wide array of diseases, from infectious to chronic and metabolic disorders. This underscores the compound's role in enhancing therapeutic potential and the development of new pharmaceuticals (Irfan et al., 2021).
Environmental and Anticorrosive Applications
Quinoline derivatives, sharing a structural resemblance with quinoxaline, are extensively used as anticorrosive materials. Their efficacy against metallic corrosion, attributed to the formation of stable chelating complexes, has been recognized in various studies. This application is particularly relevant in protecting infrastructure and machinery against the detrimental effects of corrosion, further highlighting the versatility of quinoxaline-related compounds in industrial applications (Verma et al., 2020).
特性
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNFCRXGPQHQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382712 | |
| Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid | |
CAS RN |
136584-14-0 | |
| Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)




![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)



